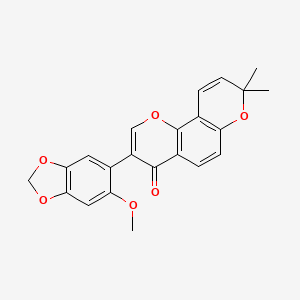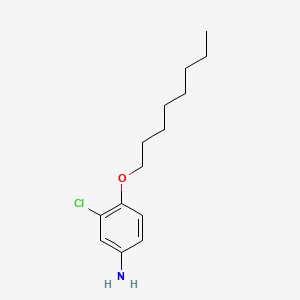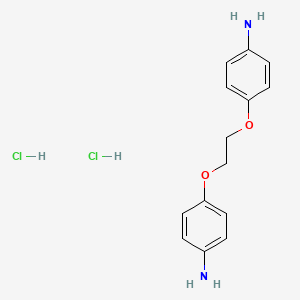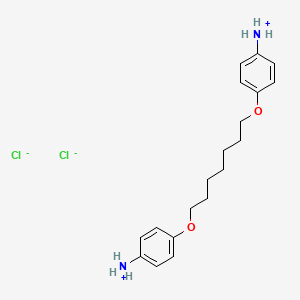
alpha-Boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Boswellic acid is a pentacyclic triterpenoid compound found in the resin of Boswellia species, particularly Boswellia serrata. It is one of the primary constituents of the resin, which has been used for centuries in traditional medicine for its anti-inflammatory and analgesic properties . The compound is known for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and wound-healing properties .
Mechanism of Action
Target of Action
Alpha-Boswellic Acid (α-BA), a pentacyclic triterpene molecule, is known to interact with several molecular targets, including enzymes, growth factors, kinases, transcription factors, and receptors . Specifically, it directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges .
Mode of Action
The interaction of α-BA with its targets leads to various changes at the molecular level. For instance, it has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These interactions are primarily responsible for its cytotoxic and antitumor effects .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the formation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress . This modulation alters transcription and epigenetic factors, affecting signal transduction . Furthermore, α-BA plays a role in the nuclear factor erythroid-2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) anti-oxidative pathway .
Result of Action
The action of α-BA results in various molecular and cellular effects. It has demonstrated cytotoxic action against cancer cells, proving its effectiveness in the prevention and treatment of various cancers . It also reduces injuries associated with the administration of ethanol, decreases gastric juice acidity, and increases the level of nitric oxide (NO) and prostaglandins E2 (PGE-2) .
Action Environment
The action, efficacy, and stability of α-BA can be influenced by various environmental factors. For instance, the presence of ethanol can induce gastric injury, against which α-BA has shown protective effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid can be isolated from the gum resin of Boswellia serrata through various extraction techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantitative analysis of triterpenoic acids . The resin is processed using column chromatography to isolate this compound along with other triterpenoic acids .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Boswellia resin followed by purification using chromatographic techniques. The resin is collected by tapping the bark of Boswellia trees, and the exudate is then processed to isolate the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Alpha-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetyl-alpha-Boswellic acid and keto-alpha-Boswellic acid .
Scientific Research Applications
Alpha-Boswellic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Beta-Boswellic Acid
- 11-Keto-Beta-Boswellic Acid
- 3-O-Acetyl-11-Keto-Beta-Boswellic Acid
Uniqueness: Alpha-Boswellic acid is unique due to its specific triterpene structure and the presence of a hydroxyl group, which differentiates it from other boswellic acids . Its distinct chemical structure contributes to its unique biological activities and therapeutic potential.
Properties
CAS No. |
471-66-9 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1 |
InChI Key |
BZXULBWGROURAF-SLLOXPBESA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boswellic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)







